molecular formula C18H17Br2N5OS B12141571 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dibromo-4-methyl phenyl)acetamide

2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dibromo-4-methyl phenyl)acetamide

Cat. No.: B12141571
M. Wt: 511.2 g/mol
InChI Key: GCYOWHNKTMOYFO-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dibromo-4-methyl phenyl)acetamide is a complex organic compound that features a 1,2,4-triazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dibromo-4-methyl phenyl)acetamide typically involves multiple steps, starting with the preparation of the 1,2,4-triazole ring. One common method involves the reaction of aminoguanidine hydrochloride with a suitable aldehyde or ketone under acidic conditions to form the triazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dibromo-4-methyl phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the dibromo groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dibromo-4-methyl phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dibromo-4-methyl phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, disrupting normal cellular processes . Additionally, the compound’s ability to form hydrogen bonds and interact with various biomolecules contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dibromo-4-methyl phenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the triazole ring and the dibromo-methylphenyl acetamide moiety allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H17Br2N5OS

Molecular Weight

511.2 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dibromo-4-methylphenyl)acetamide

InChI

InChI=1S/C18H17Br2N5OS/c1-10-4-3-5-12(6-10)17-23-24-18(25(17)21)27-9-15(26)22-16-13(19)7-11(2)8-14(16)20/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

GCYOWHNKTMOYFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)C)Br

Origin of Product

United States

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